4-propoxy-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]azepane-1-carboxamide
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Overview
Description
4-propoxy-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]azepane-1-carboxamide is a compound that belongs to the class of triazole derivatives. Triazoles are known for their versatile chemical characteristics and potential biological activities, including antibacterial, antifungal, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-propoxy-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]azepane-1-carboxamide involves several steps. One common method starts with the preparation of the triazole ring, which can be achieved through the cyclization of appropriate precursors under specific conditions . The azepane ring is then introduced through a series of reactions involving amination and alkylation . Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
4-propoxy-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]azepane-1-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
4-propoxy-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]azepane-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-propoxy-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]azepane-1-carboxamide involves its interaction with specific molecular targets. The triazole ring is known to inhibit enzymes by binding to their active sites, thereby disrupting their normal function . This inhibition can lead to the suppression of microbial growth or the induction of apoptosis in cancer cells . The compound’s ability to form hydrogen bonds with various targets enhances its binding affinity and specificity .
Comparison with Similar Compounds
4-propoxy-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]azepane-1-carboxamide can be compared with other triazole derivatives, such as:
Properties
IUPAC Name |
4-propoxy-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]azepane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N5O2/c1-3-9-22-14-5-4-7-19(8-6-14)15(21)18-13(2)10-20-12-16-11-17-20/h11-14H,3-10H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKACSBJUNVCME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1CCCN(CC1)C(=O)NC(C)CN2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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